1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
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Overview
Description
1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under reflux conditions in ethanol, with piperidine or potassium hydroxide as a catalyst . The reaction yields the desired pyrazolopyridine derivative in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: 1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: 1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
- 1,6-Diethyl-1H-pyrazolo[3,4-c]pyridine-4-carbaldehyde
- 1,6-Diethyl-1H-pyrazolo[4,3-b]pyridine-4-carbaldehyde
Uniqueness
1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups at positions 1 and 6 enhances its lipophilicity and may influence its interaction with biological targets .
Biological Activity
1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS: 1989986-13-1) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H13N3O and a molecular weight of 203.25 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core with an aldehyde functional group, which is critical for its reactivity and biological interactions.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H13N3O |
Molecular Weight | 203.25 g/mol |
CAS Number | 1989986-13-1 |
Purity | 97% |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of diethyl ethoxymethylenemalonate with 5-amino-pyrazole under controlled conditions to yield the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antitumor effects in various cancer models. For example, compounds derived from this scaffold have been found to inhibit tumor growth in xenograft models without causing significant hepatotoxicity .
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties against certain bacterial strains .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antitumor Efficacy in Xenograft Models : A study reported that a related pyrazolo compound significantly reduced tumor growth in mouse models of pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM), showcasing its potential as a therapeutic agent .
- Inhibition of Key Enzymes : Research indicated that derivatives of this compound could effectively inhibit key enzymes involved in cancer cell proliferation pathways .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1,6-diethylpyrazolo[3,4-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c1-3-9-5-8(7-15)10-6-12-14(4-2)11(10)13-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
SJZZCZDNIPNTGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C=NN(C2=N1)CC)C=O |
Origin of Product |
United States |
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